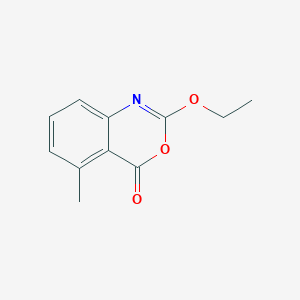

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one

説明

Nomenclature and Structural Classification of 3,1-Benzoxazin-4-ones

The systematic naming and classification of benzoxazinones are critical for understanding their chemical identity and reactivity. The nomenclature follows established rules that define the arrangement of atoms within the heterocyclic system.

The core of a benzoxazinone (B8607429) is a bicyclic system composed of a benzene (B151609) ring fused to an oxazine (B8389632) ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom. mdpi.comnih.gov The term "3,1-benzoxazin-4-one" specifies the arrangement:

Benzo : Indicates the fused benzene ring.

oxazin : Refers to the six-membered ring with oxygen and nitrogen.

3,1 : Designates the positions of the nitrogen and oxygen atoms relative to the fusion points with the benzene ring.

4-one : Specifies the location of a carbonyl group (C=O) at the 4-position of the heterocyclic ring. mdpi.com

This structure provides two reactive electrophilic sites, the C2 and C4 carbons, which are susceptible to nucleophilic attack. mdpi.com This inherent reactivity is a cornerstone of their chemical utility.

Isomerism is a key feature of benzoxazinone chemistry, with structural variations arising from the placement of the heteroatoms and the carbonyl group. mdpi.comnih.gov Based on the position of the carbonyl unit, three main structural isomers are known: benzo mdpi.commdpi.comoxazin-4-ones, benzo mdpi.comnih.govoxazin-3-ones, and benzo mdpi.comnih.govoxazin-2-ones. mdpi.comnih.gov Further isomerism exists within the benzo mdpi.commdpi.comoxazin-4-one class itself, distinguishing between different fusion patterns of the rings. mdpi.com The 3,1-benzoxazin-4-one structure is a specific and widely studied isomer due to its synthetic accessibility and reactivity.

| Isomer Type | Description |

| Benzo mdpi.commdpi.comoxazin-4-one | Carbonyl group at position 4. This is the class to which the subject compound belongs. |

| Benzo mdpi.comnih.govoxazin-3-one | Carbonyl group at position 3. |

| Benzo mdpi.comnih.govoxazin-2-one | Carbonyl group at position 2. |

Historical Development of 3,1-Benzoxazin-4-one Chemical Research

The study of 3,1-benzoxazin-4-ones has a history spanning over a century, evolving from initial discoveries to the development of sophisticated synthetic methodologies. The first documented synthesis of this class of compounds was reported in 1902 by Heller and Fiesselmann. mdpi.comnih.gov Their method involved treating anthranilic acids with aroyl chlorides in the presence of pyridine (B92270) to yield 2-aryl-4H-1,3-benzoxazin-4-ones. mdpi.comnih.gov

Following this foundational work, a common and versatile method for synthesizing 2-substituted 3,1-benzoxazin-4-ones emerged from the reaction of anthranilic acid with acid anhydrides or acyl chlorides. uomosul.edu.iqresearchgate.net For example, heating anthranilic acid with acetic anhydride (B1165640) is a well-established route to produce 2-methyl-3,1-benzoxazin-4-one. uomosul.edu.iq

In recent decades, research has focused on developing more efficient and varied synthetic routes. Modern methods include transition-metal-catalyzed reactions, such as those using palladium or copper catalysts, which offer high yields and functional group tolerance. nih.govorganic-chemistry.org Other approaches utilize different cyclization agents, such as cyanuric chloride, to facilitate the formation of the benzoxazinone ring from N-acyl anthranilic acid intermediates. mdpi.com

Role of 3,1-Benzoxazin-4-ones as Versatile Chemical Synthons and Synthetic Intermediates

3,1-Benzoxazin-4-ones are highly valued in organic synthesis as versatile chemical synthons, or building blocks, for constructing more complex molecules. uomosul.edu.iqnih.gov Their utility stems from the reactivity of the heterocyclic ring, which can undergo ring-opening and subsequent rearrangement or reclosure reactions. uomosul.edu.iq

One of the most significant applications of 3,1-benzoxazin-4-ones is their use as intermediates in the synthesis of quinazolinone derivatives. mdpi.comeg.net The reaction of a 2-substituted-3,1-benzoxazin-4-one with a nitrogen nucleophile, such as an amine or hydrazine (B178648), typically proceeds via nucleophilic attack at the C4 carbonyl carbon. mdpi.comresearchgate.net This leads to the opening of the oxazinone ring, followed by cyclization to form a stable quinazolinone ring system. mdpi.comresearchgate.net For instance, 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been extensively used to synthesize a variety of quinazolinone derivatives by reacting it with aromatic amines, amino acids, and hydrazides. mdpi.comresearchgate.net

The special reactivity of 3,1-benzoxazin-4-ones, often compared to that of semi-acid anhydrides, allows them to serve as effective acylating agents and precursors for a wide array of other heterocyclic compounds, solidifying their role as important synthons in medicinal and materials chemistry. uomosul.edu.iqmdpi.comresearchgate.net

Structure

3D Structure

特性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC名 |

2-ethoxy-5-methyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11-12-8-6-4-5-7(2)9(8)10(13)15-11/h4-6H,3H2,1-2H3 |

InChIキー |

RXRDLQPDTPLKJM-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC2=CC=CC(=C2C(=O)O1)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Methyl 3,1 Benzoxazin 4 One and Analogous Structures

Established Synthetic Routes to 3,1-Benzoxazin-4-ones

The foundational approaches to constructing the 3,1-benzoxazin-4-one core typically involve the cyclization of N-substituted anthranilic acid derivatives. These methods can be broadly categorized into cyclocondensation reactions and dehydrative cyclizations mediated by specific activating agents.

Cyclocondensation reactions represent the most traditional and widely employed strategy for synthesizing 3,1-benzoxazin-4-ones. This approach begins with an anthranilic acid derivative, which undergoes acylation of its amino group, followed by an intramolecular reaction with the carboxylic acid moiety to form the heterocyclic ring. The choice of acylating and cyclizing agent dictates the specific pathway and the nature of the substituent at the 2-position of the benzoxazinone (B8607429) ring.

Acid anhydrides, particularly acetic anhydride (B1165640), are common reagents for the synthesis of 2-alkyl-3,1-benzoxazin-4-ones. uomosul.edu.iq The reaction typically involves heating an anthranilic acid with an excess of the acid anhydride. uomosul.edu.iqchemicalbook.com For instance, the reaction of anthranilic acid with acetic anhydride yields 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq This method can be extended to substituted anthranilic acids to produce a variety of derivatives. uomosul.edu.iq

A two-step variation involves the initial N-acylation of the anthranilic acid, followed by cyclization of the resulting N-acylanthranilic acid using a dehydrating agent like acetic anhydride. iau.iruomosul.edu.iq This is a versatile method for preparing various 2-substituted benzoxazinones. uomosul.edu.iq For example, N-thienoyl anthranilic acid undergoes cyclocondensation with acetic anhydride to yield 2-(2'-thienyl)-3,1-(4H)-benzoxazine-4-one. uomosul.edu.iq The reaction conditions for this method are generally straightforward, often requiring refluxing the N-acyl anthranilic acid in acetic anhydride. researchgate.netresearchgate.net

| Starting Material | Reagent | Product | Reference |

| Anthranilic acid | Acetic anhydride | 2-methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqchemicalbook.com |

| Substituted anthranilic acids | Acetic anhydride | 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives | uomosul.edu.iq |

| N-acyl anthranilic acids | Acetic anhydride | 2–substituted benzoxazinones | uomosul.edu.iq |

| N-thienoyl anthranilic acid | Acetic anhydride | 2-(2'-thienyl)-3,1-(4H)-benzoxazine-4-one | uomosul.edu.iq |

The use of acid chlorides provides a direct route to 2-aryl or 2-alkyl substituted 3,1-benzoxazin-4-ones. In a well-established method, anthranilic acid is treated with two equivalents of an acid chloride in a solvent such as pyridine (B92270). uomosul.edu.iq The proposed mechanism involves the acylation of both the amino and carboxylic groups. The first mole of acid chloride acylates the amino group, while the second reacts with the carboxyl group to form a mixed anhydride. Subsequent intramolecular cyclization and elimination of a molecule of acid yield the final benzoxazinone product. uomosul.edu.iq

A more contemporary approach involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. acs.org This one-pot, three-component reaction proceeds in good to excellent yields and tolerates a range of functional groups on the o-iodoaniline starting material. acs.org For the synthesis of 2-alkoxy derivatives, such as the target 2-ethoxy-5-methyl-3,1-benzoxazin-4-one, an alkyl chloroformate can be used in place of a standard acyl chloride. researchgate.net The reaction with a substituted anthranilic acid derivative would first form an N-alkoxycarbonyl intermediate, which then undergoes dehydrative cyclization. researchgate.net

| Starting Material | Reagent(s) | Key Features | Product | Reference |

| Anthranilic acid | 2 eq. Acid chloride, Pyridine | Forms mixed anhydride intermediate | 2-Aryl-3,1-benzoxazin-4-one derivatives | uomosul.edu.iq |

| o-Iodoanilines | Acid chloride, Carbon monoxide, Pd catalyst | One-pot, three-component reaction | 2-Substituted-4H-3,1-benzoxazin-4-ones | acs.org |

| Anthranilic acid derivative | Alkyl chloroformate | Route to 2-alkoxy derivatives | 2-Alkoxy-(4H)-3,1-benzoxazine-4-one | researchgate.net |

| N-phthaloylglycine acyl chloride | Anthranilic acid, Triethylamine | Forms an intermediate acid amide prior to cyclization | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.com |

Ortho esters serve as effective reagents for the one-pot synthesis of 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comacs.orgoxazin-4-ones from anthranilic acids. mdpi.comresearchgate.net The reaction is typically acid-catalyzed and can be performed under either conventional heating or microwave irradiation. mdpi.comrsc.orgnih.gov The mechanism is believed to involve the formation of an iminium intermediate from the reaction of anthranilic acid with the ortho ester, followed by ring closure. mdpi.com

This method is particularly relevant for the synthesis of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one. The reaction of 2-amino-5-methylbenzoic acid with triethyl orthoacetate would be a direct pathway to this target structure. However, a potential outcome of this reaction is the formation of a stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] mdpi.comacs.orgoxazin-4-one intermediate if the final elimination of an ethanol (B145695) molecule proves difficult. mdpi.comresearchgate.net

An alternative to the direct cyclocondensation methods involves the preparation of an N-acylanthranilic acid intermediate, followed by cyclodehydration using a specific activating agent. This two-step process allows for greater control and versatility in synthesizing a wide array of 2-substituted benzoxazinones.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a highly effective reagent for the cyclodehydration of N-acylanthranilic acids to form 2-substituted 4H-3,1-benzoxazin-4-ones. semanticscholar.org The reaction is typically carried out in a suitable solvent like toluene (B28343) in the presence of a base such as triethylamine. semanticscholar.org Cyanuric chloride activates the carboxylic acid group by forming an active ester intermediate, which readily undergoes intramolecular cyclization. mdpi.comsemanticscholar.org

This method is noted for its clean reaction profile and the ease of product isolation, as the cyanuric acid byproduct is easily removed. semanticscholar.org The protocol can be performed under various conditions, including microwave assistance, which can lead to enhanced reaction rates and excellent yields. researchgate.net A mechanochemical approach using solvent-assisted grinding with cyanuric chloride and catalytic triphenylphosphine (B44618) also provides a rapid and efficient synthesis at room temperature. organic-chemistry.org The combination of cyanuric chloride with dimethylformamide (DMF) can also be used to generate an iminium cation that acts as the cyclizing agent. researchgate.net This protocol offers a mild and efficient route to the desired benzoxazinone products. mdpi.comresearchgate.net

| Precursor | Reagent(s) | Conditions | Key Advantages | Reference |

| N-aroylanthranilic acid | Cyanuric chloride, Triethylamine | Refluxing toluene | Clean reaction, easy workup | semanticscholar.org |

| N-acylanthranilic acid | Cyanuric chloride/DMF | Microwave irradiation | Rapid, excellent yields | researchgate.net |

| N-substituted anthranilic acid | Cyanuric chloride, Triphenylphosphine | Solvent-assisted grinding | Green chemistry, rapid (1-2 min) | organic-chemistry.org |

| Anthranilic acid | Cyanuric chloride/DMF | Mild conditions | Forms iminium cation cyclizing agent | researchgate.netmdpi.com |

Dehydrative Cyclization Mediated by Activating Agents

Transition Metal-Catalyzed Strategies for Benzoxazinone Construction

Transition metal catalysis offers elegant and atom-economical pathways to complex molecular architectures. Palladium and rhodium, in particular, have proven to be versatile catalysts for the formation of C-C and C-N bonds, which are crucial for the assembly of the benzoxazinone ring system. These strategies often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Palladium catalysis has been extensively utilized in carbonylation reactions, where carbon monoxide (CO) is incorporated as a C1 building block. This approach, along with oxidative coupling reactions, provides direct and efficient routes to benzoxazinone derivatives from readily available starting materials.

A significant advancement in benzoxazinone synthesis involves the palladium-catalyzed carbonylative cyclization of anthranilic acids with aryl or heteroaryl bromides. umich.edu This methodology provides an efficient alternative to traditional condensation reactions that often require harsh conditions and hazardous reagents like acid chlorides or anhydrides. umich.edu The use of carbon monoxide gas as an inexpensive and readily available C1 source makes this a highly proficient process for creating the carbonyl group within the heterocyclic ring. umich.edu

In a typical protocol, an anthranilic acid derivative is coupled with an aryl bromide in the presence of a palladium catalyst system, such as PdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄, under a carbon monoxide atmosphere. umich.eduumich.edu This reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups on both the anthranilic acid and the aryl bromide, highlighting its practical utility. umich.edu The directness of this approach, starting from simple precursors, represents a key advantage. umich.edu While early palladium-catalyzed methods for benzoxazinone synthesis were reported, they sometimes involved toxic reagents like thallium or required multiple steps such as double carbonylation of 2-iodoanilines. umich.edu The direct carbonylative cyclization of anthranilic acids presents a more streamlined and safer route. umich.edu

Table 1: Palladium-Catalyzed Carbonylative Cyclization of Anthranilic Acid Derivatives

| Entry | Anthranilic Acid Derivative | Aryl Bromide | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Methylanthranilic acid | 4-Bromoanisole | PdCl₂(PhCN)₂ / P(t-Bu)₃·HBF₄ | 85 |

| 2 | Anthranilic acid | Bromobenzene | PdCl₂(PhCN)₂ / P(t-Bu)₃·HBF₄ | 92 |

| 3 | 5-Chloroanthranilic acid | 4-Chlorobromobenzene | PdCl₂(PhCN)₂ / P(t-Bu)₃·HBF₄ | 78 |

Note: The data in this table is representative and compiled from findings in the cited literature. umich.eduumich.edu

Another innovative palladium-catalyzed strategy is the aerobic oxidative coupling of anthranilic acids with isocyanides to form 2-aminobenzoxazinones. nih.gov This method capitalizes on the utility of isocyanides as versatile C1 building blocks. nih.gov The reaction proceeds under an aerobic atmosphere, where molecular oxygen serves as the terminal oxidant, making it an environmentally benign process. nih.govnih.govrsc.org

This protocol has been successfully extended to the synthesis of medicinally relevant 2-aminobenzoxazinones, a class of compounds that can be challenging to prepare due to potential decarboxylation of the anthranilic acid substrate and the susceptibility of the product to nucleophilic attack. nih.gov The generality of this oxidative coupling of bis-nucleophiles (like anthranilic acids) with isocyanides underscores its potential for broad application in the synthesis of diverse heterocyclic libraries. nih.gov The mechanism is believed to involve a palladacycle intermediate which undergoes a sequence of "rollover" cyclometalation and C-H amination. acs.org

Table 2: Palladium-Catalyzed Aerobic Oxidative Coupling of Anthranilic Acids and Isocyanides

| Entry | Anthranilic Acid Derivative | Isocyanide | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-Methylanthranilic acid | tert-Butyl isocyanide | Pd(OAc)₂ | Air (O₂) | 88 |

| 2 | Anthranilic acid | Cyclohexyl isocyanide | Pd(OAc)₂ | Air (O₂) | 91 |

| 3 | 5-Bromoanthranilic acid | Benzyl isocyanide | Pd(OAc)₂ | Air (O₂) | 76 |

Note: The data in this table is representative and compiled from findings in the cited literature. nih.govresearchgate.net

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of heterocyclic scaffolds. organic-chemistry.orgnih.gov This approach involves the direct functionalization of otherwise inert C-H bonds, offering a highly atom- and step-economical route to complex molecules. While direct synthesis of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one via this method is not prominently documented, the annulation of related N-containing heterocycles demonstrates the vast potential of this strategy for creating analogous structures. researchgate.net

For instance, Rh(III) catalysis has been successfully employed in the [3+3] annulation of benzoxazines with quinone compounds to access spiro-heterocyclic scaffolds. rsc.org This redox-neutral process operates under mild, silver-free conditions with low catalyst loadings and 100% atom economy. rsc.org Similarly, Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via double C-H activation has been used to produce highly functionalized 4H-quinolizin-4-ones. researchgate.net These methodologies, which often involve the formation of a rhodacycle intermediate followed by migratory insertion and reductive elimination, showcase the capability of Rh(III) catalysts to orchestrate complex bond-forming cascades for the synthesis of diverse heterocyclic systems, including those reminiscent of pyrrole (B145914) alkaloid natural products. nih.govnih.gov

Palladium-Catalyzed Carbonylation and Oxidative Cyclizations

Green Chemistry Approaches in Benzoxazinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of benzoxazinone synthesis, this has led to the exploration of alternative reaction media and catalyst-free conditions.

A significant step towards a more environmentally friendly synthesis involves replacing volatile organic solvents with water or other green alternatives. Deep eutectic solvents (DES), for example, have been employed as both the reaction medium and catalyst for the synthesis of quinazolinone derivatives from benzoxazinone precursors. researchgate.net A common DES is a mixture of choline (B1196258) chloride and urea (B33335) (ChCl/Urea). researchgate.net

In this approach, a benzoxazinone, prepared from an anthranilic acid, is reacted with an amine in the deep eutectic solvent. researchgate.net The proposed mechanism suggests that the DES facilitates the reaction by forming hydrogen bonds with the reactants and intermediates, thereby catalyzing the ring-opening of the benzoxazinone by the amine, followed by cyclization and dehydration to form the quinazolinone product. researchgate.net This method avoids the use of traditional, often toxic, solvents and highlights the potential of DES in green heterocyclic synthesis. researchgate.net While this example illustrates a transformation of a benzoxazinone, the principles are applicable to the development of greener syntheses of the benzoxazinone core itself.

Biocatalytic Transformations Using Enzymes

The application of biocatalysis in synthesizing benzoxazinone structures represents a significant advancement towards environmentally benign chemical manufacturing. Enzymes, operating under mild conditions, offer high selectivity and can reduce the need for hazardous reagents. While specific enzymatic synthesis for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is not extensively documented, studies on analogous structures, such as 1,4-benzoxazinone derivatives, highlight the potential of this approach.

One notable example is the use of Candida antarctica lipase (B570770) B (Novozym 435) to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives. nih.gov This multi-step, one-pot reaction proceeds through a proposed mechanism involving a lipase-catalyzed Michael addition and simultaneous ester hydrolysis, followed by decarboxylation. nih.gov This enzymatic promiscuity, where an enzyme catalyzes a reaction other than its natural one, opens avenues for creating complex molecules under facile conditions. nih.gov The development of such biocatalytic systems avoids the harsh conditions, toxic transition metals, and by-products often associated with traditional decarboxylation reactions. nih.gov

Table 1: Biocatalytic Synthesis of Benzoxazinone Analogs

| Enzyme | Substrates | Reaction Type | Key Advantages |

|---|

Mechanistic Elucidation of Benzoxazinone Synthetic Pathways

A thorough understanding of the reaction mechanisms involved in benzoxazinone synthesis is fundamental for controlling reaction outcomes and improving yields. Research has focused on elucidating the pathways of common synthetic methods like cyclocondensation and exploring novel routes such as electrochemical rearrangements.

Proposed Reaction Mechanisms for Cyclocondensation

Cyclocondensation is a cornerstone of 3,1-benzoxazin-4-one synthesis, typically starting from anthranilic acid or its derivatives. The specific mechanism can vary depending on the condensing agent used.

Reaction with Acid Anhydrides: When substituted anthranilic acids are heated with an acid anhydride (e.g., acetic anhydride), the reaction is proposed to proceed through the initial formation of an N-acyl anthranilic acid intermediate. tandfonline.com This is followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the final 2-substituted-3,1-benzoxazin-4-one. tandfonline.com

Reaction with Acid Chlorides: The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution follows a well-established mechanism. uomosul.edu.iq One mole of the acid chloride acylates the amino group, while the second mole reacts with the carboxylic acid group to form a mixed anhydride. This intermediate then undergoes cyclization with the loss of an acid molecule to give the benzoxazinone derivative. uomosul.edu.iq

Reaction with Orthoesters: A one-pot synthesis involving the reaction of anthranilic acids with orthoesters in the presence of an acid catalyst has also been described. nih.govmdpi.com The proposed mechanism begins with the protonation of the orthoester and subsequent loss of an ethanol molecule to form a stabilized carbocation. nih.gov The amino group of the anthranilic acid attacks this carbocation, leading to an iminium ion intermediate after proton exchange and loss of a second ethanol molecule. nih.govmdpi.com Subsequent intramolecular attack by the acid's oxygen atom onto the iminium carbon, followed by another proton exchange and elimination of a final ethanol molecule, yields the 4H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-4-one product. nih.gov

Electrochemical Rearrangement Mechanisms in Benzoxazinone Formation

Electrochemical synthesis offers a modern, environmentally friendly tool for organic transformations, characterized by mild conditions and high functional group tolerance. nih.govacs.org A novel electrochemical method has been developed that facilitates an unexpected skeletal rearrangement of 3-hydroxyoxindoles into 3,1-benzoxazin-2-ones. nih.govnih.gov

The proposed mechanism for this intriguing transformation is initiated by the oxidation of the 3-hydroxyoxindole starting material at the anode to form a peroxide intermediate. nih.gov This key intermediate is then believed to rearrange to a benzoxazinone benzylic radical through one of two potential pathways:

A Baeyer–Villiger type rearrangement involving a concurrent cleavage of the C–C bond and the release of an alkoxy radical, leading directly to ring enlargement. nih.gov

An intramolecular epoxide formation, which then generates the benzylic radical intermediate via an oxa-Dowd–Beckwith-type rearrangement . nih.gov

Control experiments, including the successful conversion of an isolated peroxide intermediate to the final product under the same electrochemical conditions and the trapping of a radical intermediate with BHT, support this mechanistic hypothesis. nih.govacs.org

Identification and Role of Transient Intermediates

The formation of benzoxazinone rings proceeds through various short-lived, transient intermediates whose identification is crucial for mechanistic understanding. These intermediates dictate the reaction pathway and the structure of the final product.

In traditional cyclocondensation reactions, N-acyl anthranilic acids are key intermediates when reacting anthranilic acid with agents like acetic anhydride. tandfonline.commdpi.com When acid chlorides are used, a mixed anhydride is formed, which facilitates the subsequent cyclization. uomosul.edu.iqrsc.org In the reaction with orthoesters, the pathway is governed by the formation of a stabilized carbocation and a subsequent iminium ion , which are susceptible to intramolecular nucleophilic attack to close the ring. nih.gov In some cases, a stable (±)-2-alkoxy-1,2-dihydro-4H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-4-one intermediate can be isolated, particularly when electron-withdrawing groups are present on the anthranilic acid ring. nih.govmdpi.com

Table 2: Key Transient Intermediates in Benzoxazinone Synthesis

| Synthetic Pathway | Transient Intermediate | Role in Mechanism |

|---|---|---|

| Cyclocondensation (with Acid Anhydride) | N-Acyl Anthranilic Acid | Precursor to intramolecular cyclization and dehydration. tandfonline.com |

| Cyclocondensation (with Acid Chloride) | Mixed Anhydride | Facilitates intramolecular acylation to form the heterocyclic ring. uomosul.edu.iq |

| Cyclocondensation (with Orthoester) | Iminium Ion | Electrophilic center for intramolecular nucleophilic attack by the carboxylate oxygen. nih.gov |

| Electrochemical Rearrangement | Peroxide Intermediate | Precursor to radical formation and skeletal rearrangement. nih.govacs.org |

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 5 Methyl 3,1 Benzoxazin 4 One

Nucleophilic Reactivity of the Benzoxazinone (B8607429) Ring System

The reactivity of the 3,1-benzoxazin-4-one core is dominated by its interactions with nucleophiles. The course of these reactions is influenced by several factors, including the nature of the nucleophile and the reaction conditions. mdpi.com Nucleophilic attack typically leads to the opening of the oxazinone ring, which can be followed by a subsequent ring-closing reaction to form new heterocyclic systems.

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one readily reacts with a wide array of nitrogen-based nucleophiles. iiste.orgiiste.orgmdpi.com These reactions are fundamental to its role as a building block in heterocyclic synthesis, providing pathways to quinazoline (B50416) and quinazolinone derivatives. iiste.orgiiste.org

The reaction of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one with primary amines, a process known as aminolysis, is a key transformation. The reaction mechanism typically involves an initial nucleophilic attack by the amine on the C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring to form an intermediate N-substituted 2-(ethoxycarboxamido)benzamide derivative. Under thermal conditions or in the presence of a cyclizing agent like acetic anhydride (B1165640), this intermediate undergoes dehydration and cyclization to yield a substituted quinazolin-4-one.

A variety of nitrogen nucleophiles have been used in these reactions, including ammonium (B1175870) acetate, ethanolamine, aromatic amines (such as p-toluidine (B81030) and p-aminophenol), and amino acids. iiste.orgmdpi.com For instance, reacting the benzoxazinone with aromatic amines in boiling ethanol (B145695) affords the corresponding 3-aryl-quinazolin-4-one derivatives in good yields. researchgate.net Similarly, fusion or refluxing in a pyridine (B92270)/water mixture with amino acids results in the formation of 2-(ethoxy)quinazolinone-3-yl-alkylacetic acids. mdpi.com The formation of an amidine salt has been proposed as a possible reaction intermediate in some cases. researchgate.net

Table 1: Representative Aminolysis Reactions

| Nucleophile | Reaction Conditions | Product |

| p-Toluidine | Boiling Ethanol | 2-Ethoxy-6-methyl-3-(p-tolyl)quinazolin-4(3H)-one |

| p-Anisidine | Boiling Ethanol | 2-Ethoxy-3-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one |

| p-Aminophenol | Boiling Ethanol | 2-Ethoxy-3-(4-hydroxyphenyl)-6-methylquinazolin-4(3H)-one |

| 2-Aminophenol | Boiling Ethanol | 2-Ethoxy-3-(2-hydroxyphenyl)-6-methylquinazolin-4(3H)-one |

| 4-Aminobenzoic acid | Boiling Ethanol | 4-((2-Ethoxy-6-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid |

| D,L-Alanine | Fusion at 190°C or Reflux in Pyridine/Water | 2-(2-Ethoxy-6-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid |

Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303), represents another important transformation of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. When the compound is treated with hydrazine hydrate in a solvent such as boiling ethanol, it undergoes ring opening followed by cyclization to yield the corresponding 3-amino-2-ethoxy-6-methylquinazolin-4(3H)-one. iiste.org The reaction proceeds via a nucleophilic attack of the hydrazine on the C4 position of the benzoxazinone ring, leading to the formation of a stable six-membered quinazolinone ring. iiste.orgresearchgate.net This reaction is a direct method for introducing an amino group at the N3 position of the quinazolinone core, providing a valuable intermediate for the synthesis of more complex fused heterocyclic systems like triazoloquinazolines. researchgate.netnih.gov

The electrophilic centers of the benzoxazinone ring also react with carbon-based nucleophiles, such as organometallic reagents and activated aromatic compounds, leading to ring cleavage and the formation of substituted ketones. semanticscholar.orgresearchgate.net

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one can act as an acylating agent in reactions analogous to the Friedel-Crafts acylation. semanticscholar.orgresearchgate.net When treated with an aromatic hydrocarbon, such as benzene (B151609) or a substituted xylene, in the presence of a strong Lewis acid catalyst like anhydrous aluminium chloride, an acylation reaction occurs. semanticscholar.orgresearchgate.net The reaction mechanism involves the opening of the benzoxazinone ring and subsequent electrophilic attack of the resulting acylium-like species on the electron-rich aromatic ring of the solvent. This transformation yields ortho-amido substituted benzophenone (B1666685) derivatives. semanticscholar.org The reaction of a similar benzoxazinone with benzene and AlCl₃ has been shown to produce an o-acetamidobenzophenone, demonstrating the utility of the benzoxazinone as a stable, handleable acylating agent for aromatic systems. semanticscholar.orgresearchgate.net

Factors Governing Regioselectivity and Reaction Outcome

The reaction outcome and regioselectivity of nucleophilic attacks on the 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one ring are governed by a delicate interplay of several factors. The two principal sites for nucleophilic attack are the C2 and C4 positions. mdpi.com The attack at C4 typically leads to ring opening and the formation of N-acylanthranilic acid derivatives, while attack at C2 often results in the substitution of the ethoxy group and subsequent rearrangement to form quinazolinone derivatives. tandfonline.comresearchgate.net

Key factors influencing this selectivity include:

Nature of the Nucleophile: Stronger, "harder" nucleophiles tend to attack the more electrophilic C4 carbonyl carbon, leading to ring cleavage. researchgate.net In contrast, "softer" or bulkier nucleophiles may preferentially attack the C2 position. tandfonline.com For instance, reactions with various nitrogen nucleophiles like formamide (B127407) and hydrazine hydrate have demonstrated a high degree of regioselectivity at the C2 position in related benzoxazinone structures. tandfonline.com

Solvent Polarity: The polarity of the reaction medium can significantly influence the reaction pathway. Polar, protic solvents can stabilize charged intermediates formed during nucleophilic attack, potentially favoring one pathway over another. nih.govmdpi.com In some heterocyclic systems, solvent-dependent solvation of anionic intermediates has been shown to manage regioselectivity effectively.

Temperature and Reaction Time: Thermal conditions can play a crucial role. Higher temperatures may provide the necessary activation energy to overcome the barrier for a less favored pathway or can lead to subsequent rearrangements and cyclizations of initially formed products. doi.org Reaction time is also a critical parameter, as kinetic products may form initially and then convert to more thermodynamically stable products over time. nih.gov

Steric Hindrance: The steric bulk of both the nucleophile and substituents on the benzoxazinone ring can direct the attack to the more sterically accessible site. rsc.org

Catalysts and Additives: The presence of acid or base catalysts can alter the electrophilicity of the C2 and C4 positions or activate the nucleophile, thereby influencing the regioselectivity. For example, the ring-opening polymerization of benzoxazines is often initiated by acidic catalysts that protonate the oxygen or nitrogen atom. researchgate.net

Table 1: Factors Influencing Reaction Regioselectivity

| Factor | Influence on Reaction Outcome |

|---|---|

| Nucleophile | Hard nucleophiles often favor attack at C4 (ring opening); soft or bulky nucleophiles may favor C2 (substitution/rearrangement). tandfonline.comresearchgate.net |

| Solvent | Polar solvents can stabilize intermediates, influencing the preferred reaction pathway. nih.gov |

| Temperature | Can affect the kinetic versus thermodynamic product distribution. doi.org |

| Catalyst | Acids or bases can modulate the electrophilicity of reaction sites. researchgate.net |

| Steric Effects | Governs the accessibility of the C2 and C4 electrophilic centers. rsc.org |

Intramolecular Rearrangements and Tautomeric Equilibria

Like other 1,3-oxazine systems, 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one can theoretically exist in equilibrium with its open-chain tautomer. This phenomenon, known as oxo-cyclo ring-chain tautomerism, involves the reversible cleavage of the N1-C2 bond of the heterocyclic ring. researchgate.netacs.org

The equilibrium involves the benzoxazinone (cyclic form) and an N-acyliminobenzoate derivative (open form). The open-chain tautomer results from the conceptual cleavage of the bond between the ring nitrogen and the C2 carbon, leading to a structure that contains both an imine and a carboxylate or related functional group. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. acs.org

The open-chain tautomer of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one presents distinct electrophilic sites compared to its cyclic counterpart. The key electrophilic center in the open form is the carbon atom of the imine group formed after ring opening. This imine carbon is susceptible to attack by a wide range of nucleophiles. The reactivity of this species is central to many of the transformation reactions that benzoxazinones undergo, where an initial ring-opening is followed by a nucleophilic attack on the open-chain intermediate, and a subsequent re-cyclization to form a new heterocyclic system, such as a quinazolinone. nih.gov

Exploration of Electrophilic Sites and Radical Pathways

Nitrenium ions (R₂N⁺) are highly reactive intermediates that are isoelectronic with carbenes and can exist in singlet or triplet states. wikipedia.orgmacsos.com.au The formation of an aryl nitrenium ion intermediate from 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is a plausible, though highly energetic, pathway. Such an intermediate could be generated through heterolysis of the N1-C2 bond, particularly if facilitated by a Lewis acid or under specific oxidative conditions. wikipedia.org

Once formed, the aryl nitrenium ion would be a potent electrophile. rsc.org The positive charge on the nitrogen can be delocalized into the aromatic ring, creating additional electrophilic sites at the ortho and para positions. macsos.com.au These intermediates can undergo various reactions, including intramolecular cyclizations to form new heterocyclic systems or intermolecular reactions with available nucleophiles. nih.gov The study of nitrenium ions is significant due to their implication in various synthetic transformations and biological processes. osti.gov

The 5-methyl group on the benzene ring of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one provides a site for radical chemistry. Abstraction of a hydrogen atom from this methyl group would generate a benzylic radical. Benzylic radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic π-system. chempedia.info This delocalization significantly increases the stability of the radical compared to a simple alkyl radical. nih.gov

The stability and longevity of such benzylic radicals can permit them to participate in further reactions. researchgate.net For instance, in the presence of suitable radical traps or coupling partners, the benzylic radical could undergo C-C or C-heteroatom bond formation. While radical mechanisms are less commonly explored for benzoxazinones compared to their ionic pathways, radical trapping experiments using agents like TEMPO have been used to rule out radical pathways in certain reactions. mdpi.com The potential for the 5-methyl group to engage in radical processes represents an area for further investigation into the reactivity of this compound.

Transformational Chemistry to Quinazolinone Scaffolds

The conversion of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one into quinazolinone derivatives is a significant transformation, leveraging the reactivity of the benzoxazinone ring system toward nitrogen nucleophiles. This process allows for the introduction of diverse substituents onto the quinazolinone core, a scaffold of considerable interest in medicinal chemistry.

The transformation of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one into a quinazolinone scaffold proceeds through a well-established reaction pathway involving nucleophilic attack, ring opening, and subsequent cyclization. This reaction is typically initiated by a primary amine, which acts as the nitrogen source for the resulting quinazolinone ring.

The generally accepted mechanism can be described in the following steps:

Nucleophilic Attack: The reaction commences with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon (C-4) of the 2-ethoxy-5-methyl-3,1-benzoxazin-4-one ring. This initial step leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable tetrahedral intermediate rapidly undergoes heterocyclic ring opening. This involves the cleavage of the acyl-oxygen bond of the benzoxazinone ring, resulting in the formation of an N-substituted-2-(ethoxycarbonylamino)-5-methylbenzamide intermediate.

Intramolecular Cyclization: The newly formed benzamide (B126) intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the newly introduced N-substituent attacks the electrophilic carbon of the ethoxycarbonyl group.

Elimination: The final step in the formation of the quinazolinone ring is the elimination of ethanol from the cyclic intermediate. This dehydration and ring-closure step yields the stable aromatic quinazolinone scaffold.

In some instances, the formation of an amidine salt has been proposed as a possible reaction intermediate, particularly depending on the nature of the nucleophile and the reaction conditions. nih.gov

The reaction conditions play a crucial role in this transformation. For example, the reaction of 2-ethoxy-3,1-benzoxazin-4-ones with aromatic amines in boiling ethanol typically affords the open-ring intermediates. nih.gov These intermediates can then be isolated and subsequently cyclized to the corresponding quinazolinones under thermal conditions, often at high temperatures (240-260 °C), or by using a dehydrating agent such as acetic anhydride. nih.gov The choice of solvent can also influence the reaction pathway and the products formed. nih.gov

The table below summarizes the transformation of a similar compound, 2-ethoxy-(4H)-3,1-benzoxazin-4-one, with various aromatic amines to yield quinazolinone precursors, which are then cyclized.

| Aromatic Amine | Reaction Conditions for Intermediate Formation | Cyclization Conditions | Resulting Quinazolinone Scaffold |

|---|---|---|---|

| p-toluidine | Boiling ethanol | Thermal (240-260 °C) or Acetic Anhydride | 2-ethoxy-3-(p-tolyl)quinazolin-4(3H)-one |

| p-anisidine | Boiling ethanol | Thermal (240-260 °C) or Acetic Anhydride | 2-ethoxy-3-(4-methoxyphenyl)quinazolin-4(3H)-one |

| p-hydroxyaniline | Boiling ethanol | Thermal (240-260 °C) or Acetic Anhydride | 2-ethoxy-3-(4-hydroxyphenyl)quinazolin-4(3H)-one |

| o-hydroxyaniline | Boiling ethanol | Thermal (240-260 °C) or Acetic Anhydride | 2-ethoxy-3-(2-hydroxyphenyl)quinazolin-4(3H)-one |

| o-bromoaniline | Boiling ethanol | Thermal (240-260 °C) or Acetic Anhydride | 3-(2-bromophenyl)-2-ethoxyquinazolin-4(3H)-one |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Ethoxy 5 Methyl 3,1 Benzoxazin 4 One

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methodologies are fundamental in confirming the molecular structure of synthetic compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the bonding and chemical environment of atoms, while electronic spectroscopy probes the electronic transitions within the molecule.

The FTIR spectrum of this analogue exhibits characteristic absorption bands that can be correlated to specific functional groups. mdpi.com A strong absorption band is observed in the range of 1680-1660 cm⁻¹, which is indicative of the C=O stretching vibration of the cyclic ester (lactone) moiety within the oxazinone ring. The presence of the aromatic ring is confirmed by C=C stretching vibrations typically found in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations associated with the ethoxy group and the oxazinone ring are expected in the fingerprint region, generally between 1300 and 1000 cm⁻¹. The N-H stretching vibration of the dihydro analogue appears as a broad signal around 3266 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Data for (±)-2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] cdnsciencepub.comscispace.comoxazin-4-one mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3266 | N-H Stretch | Amide |

| 1677 | C=O Stretch | Lactone |

| 1595 | C=C Stretch | Aromatic Ring |

Raman spectroscopy, which is complementary to FTIR, would be expected to show strong signals for the symmetric vibrations and the C=C bonds of the aromatic ring.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the proton and carbon frameworks.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the analogue, (±)-2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] cdnsciencepub.comscispace.comoxazin-4-one, the proton signals can be assigned as follows. mdpi.com The protons of the ethoxy group are expected to show a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to coupling with each other. The methyl group on the aromatic ring would appear as a singlet. The aromatic protons will exhibit signals in the downfield region, with their splitting patterns dependent on their substitution pattern. The N-H proton, in the dihydro analogue, typically appears as a broad singlet. mdpi.com

Table 2: ¹H NMR Data for (±)-2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] cdnsciencepub.comscispace.comoxazin-4-one in CDCl₃ mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.97 | br s | 1H | NH |

| 8.57 | d | 1H | Aromatic H |

| 7.83 | s | 1H | Aromatic H |

| 7.34 | d | 1H | Aromatic H |

| 4.37 | q | 2H | OCH₂CH₃ |

| 2.33 | s | 3H | Ar-CH₃ |

| 2.22 | s | 3H | C(2)-CH₃ |

| 1.42 | t | 3H | OCH₂CH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the oxazinone ring is expected to be the most downfield signal, typically appearing around 160-170 ppm. cdnsciencepub.commdpi.com Aromatic carbons will resonate in the 110-150 ppm range. The carbon of the ethoxy group attached to the oxygen will be in the 60-70 ppm region, while the terminal methyl carbon will be further upfield. The methyl group attached to the aromatic ring will also appear in the upfield region. A comprehensive study on various 4H-3,1-benzoxazin-4-ones has shown that the chemical shift of the C4 carbon is a sensitive probe of the electrophilicity at this position, which is crucial for the biological activity of these compounds as enzyme inhibitors. cdnsciencepub.com

Table 3: ¹³C NMR Data for (±)-2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] cdnsciencepub.comscispace.comoxazin-4-one in CDCl₃ mdpi.com

| Chemical Shift (δ) ppm | Carbon Assignment |

| 168.9 | C=O |

| 168.4 | C=N (or similar) |

| 139.2 | Aromatic C |

| 135.3 | Aromatic C |

| 131.9 | Aromatic C |

| 130.8 | Aromatic C |

| 120.3 | Aromatic C |

| 115.0 | Aromatic C |

| 61.3 | OCH₂CH₃ |

| 25.5 | C(2)-CH₃ |

| 20.7 | Ar-CH₃ |

| 14.2 | OCH₂CH₃ |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is not available, these techniques are indispensable for unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, to confirm the coupling between the methylene and methyl protons of the ethoxy group and the connectivity of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the aromatic ring and the ethoxy group that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons.

Electronic spectroscopy provides insights into the electronic structure and conjugation within a molecule. Benzoxazinone (B8607429) derivatives are known to exhibit interesting spectral and photophysical properties. scispace.com Generally, they display a broad first absorption band in the UV-Vis spectrum. The position of the maximum absorption (λmax) is influenced by the substituents on the benzoxazinone core and the polarity of the solvent. scispace.com

While specific UV-Vis and fluorescence data for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one are not documented in the searched literature, the general class of benzoxazinones often exhibits fluorescence. scispace.com The emission properties, such as the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima), are also sensitive to the molecular structure and the surrounding environment. These properties have led to the consideration of benzoxazinone derivatives for applications such as fluorescent probes and laser dyes. scispace.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, electrospray ionization (ESI) or electron impact (EI) mass spectrometry would be employed. The analysis would first confirm the molecular mass by identifying the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The exact mass measurement, often performed with high-resolution mass spectrometry like Time-of-Flight (TOF), allows for the determination of the elemental composition, confirming the molecular formula C₁₂H₁₃NO₃.

The fragmentation of the benzoxazinone core is influenced by the substituents on the ring. fateallchem.dk The high chemical instability of some benzoxazinone derivatives often leads to a high level of fragmentation under mass spectrometric conditions. fateallchem.dk Based on established fragmentation mechanisms for related heterocyclic systems and general principles of mass spectrometry, several key fragmentation pathways for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one can be predicted. miamioh.edumdpi.com

Key predicted fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C2-ethoxy bond would lead to the formation of a stable acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of an ethylene molecule from the ethoxy group, leaving a hydroxyl group at the C2 position.

Decarbonylation: Loss of a molecule of carbon monoxide (CO) from the heterocyclic ring is a common fragmentation pathway for lactone-containing structures.

Retro-Diels-Alder (RDA) reaction: The benzoxazinone ring could undergo an RDA reaction, leading to the cleavage of the heterocyclic ring and the formation of characteristic fragment ions.

Loss of the methyl radical (•CH₃): Fragmentation could involve the loss of the methyl group from the benzene (B151609) ring.

These fragmentation pathways provide a structural fingerprint of the molecule, allowing for its unambiguous identification. The relative abundance of the fragment ions can offer insights into the stability of different parts of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one (Molecular Weight: 219.24 g/mol )

| m/z (mass/charge ratio) | Predicted Fragment Ion | Proposed Neutral Loss |

| 219 | [C₁₂H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 190 | [C₁₀H₈NO₃]⁺ | Ethylene (C₂H₄) |

| 174 | [C₁₀H₈NO₂]⁺ | Ethoxy radical (•OC₂H₅) |

| 162 | [C₉H₈NO₂]⁺ | Ethylene (C₂H₄) + CO |

| 146 | [C₉H₈NO]⁺ | Ethoxy radical (•OC₂H₅) + CO |

| 132 | [C₈H₆NO]⁺ | Ethoxy radical (•OC₂H₅) + CO + CH₂ |

| 118 | [C₈H₈N]⁺ | CO + CO₂ + C₂H₃ |

| 91 | [C₆H₅N]⁺ | Toluyl fragment |

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an electronic level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Geometric optimization using DFT is performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. For 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, this calculation would determine the precise bond lengths, bond angles, and dihedral angles of its equilibrium state. While the fused ring system of the benzoxazinone core is largely planar and rigid, the substituents—the ethoxy group at C2 and the methyl group at C5—have rotational freedom. Conformational analysis would focus on the rotation around the C2-O and O-CH₂ bonds of the ethoxy group to identify the most energetically favorable orientation (conformer). This information is critical as the molecule's conformation can significantly influence its chemical reactivity and biological activity.

Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretching frequency of the lactone ring and the C-O-C stretching of the ether and ethoxy groups.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This calculation provides information about the energies of excitation from the ground state to various excited states, which correlates with the absorption maxima (λ_max) observed in an ultraviolet-visible (UV-Vis) spectrum.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy and spatial distribution of these orbitals in 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, which can be calculated using DFT, are key determinants of its reactivity.

HOMO: The location of the HOMO density indicates the sites most susceptible to attack by electrophiles.

LUMO: The location of the LUMO density points to the sites most susceptible to attack by nucleophiles. For benzoxazinones, the LUMO is often centered on the carbonyl carbon (C4), making it a primary site for nucleophilic attack, which can lead to ring-opening reactions. researchgate.netuomosul.edu.iq

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Application of FMO Theory to Predict Reactivity

| FMO Parameter | Significance for Chemical Reactivity | Predicted Implication for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one |

| HOMO Energy | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation. | The energy level will determine its reactivity towards electrophiles. |

| LUMO Energy | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance. | A low LUMO energy would confirm the electrophilicity of the C4 carbonyl carbon, making it a target for nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity. | The calculated gap will provide a quantitative measure of its overall reactivity and stability. |

| Orbital Distribution | Shows the specific atoms involved in electron donation (HOMO) and acceptance (LUMO). | The LUMO is expected to be localized on the O=C-N=C system, while the HOMO may be distributed over the benzene ring. |

Molecular Docking and Comparative Modeling for Ligand Interactions (General Benzoxazinone Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rdd.edu.iq While specific docking studies on 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one are not widely reported, the benzoxazinone scaffold has been extensively studied as a pharmacophore for various biological targets. These studies provide a framework for understanding how derivatives like 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one might interact with protein active sites.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations and evaluating the interaction energy for each pose. The results are ranked based on a scoring function, which estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, various benzoxazinone derivatives have been docked into the active sites of enzymes like cyclooxygenase-1 (COX-1) to evaluate their potential as antiplatelet agents. researchgate.netunair.ac.id Other studies have explored their interactions with human peroxisome proliferator-activated receptor gamma (PPARγ) for potential antidiabetic applications and bacterial enzymes like dihydrofolate reductase to investigate antibacterial activity. rdd.edu.iqnih.gov These comparative studies show that the benzoxazinone nucleus often binds within a hydrophobic pocket of the receptor, with specific substitutions influencing binding affinity and selectivity. nih.gov

Table 3: Examples of Molecular Docking Studies on Benzoxazinone Derivatives

| Benzoxazinone Derivative Class | Protein Target | Key Findings from Docking |

| 2-Phenyl-3,1-benzoxazin-4-ones | Cyclooxygenase 1 (COX-1) | The compounds showed binding energy comparable to or better than standard inhibitors, suggesting potential antiplatelet activity. researchgate.netunair.ac.id |

| Various substituted benzoxazinones | Human Peroxisome Proliferator Activated Receptor Gamma (hPPARγ) | Ligands showed hydrogen bonding interactions with key amino acid residues like Tyr473, Ser289, and His449 in the active site. nih.gov |

| 2,3-Substituted rdd.edu.iqresearchgate.netbenzoxazin-4-ones | Dihydrofolate reductase (S. aureus) and Undecaprenyl diphosphate (B83284) synthase (E. coli) | Derivatives displayed favorable docking interaction scores, indicating potential as antibacterial agents. rdd.edu.iq |

| 3-Substituted benzoxazolones | SARS-CoV-2 Spike Protein RBD | Certain derivatives showed high affinity and binding energy values, suggesting potential antiviral applications. chemmethod.com |

In Silico Prediction of Molecular Behavior

In silico studies, which utilize computer simulations to predict molecular behavior, are crucial in modern drug discovery and materials science. For a molecule like 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, these studies would typically involve several key areas. Due to the lack of specific data for the target compound, the following represents a generalized overview based on research into similar benzoxazinone derivatives.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzoxazinone derivatives, docking studies are often employed to understand their interaction with biological targets, such as enzymes or receptors. For instance, studies on other benzoxazinones have explored their binding to enzymes like human leukocyte elastase or various proteases. mdpi.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's biological activity.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models are widely used to predict the pharmacokinetic properties of a compound. These predictions are vital for assessing a molecule's potential as a drug candidate. For other novel benzoxazinone derivatives, in silico ADME profiles have been generated to evaluate properties like oral bioavailability, intestinal absorption, and potential for crossing the blood-brain barrier. nih.gov

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps, which are important for understanding a molecule's reactivity and stability. While no specific DFT studies on 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one are available, such studies on related heterocyclic systems are common for corroborating experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational flexibility of a compound and its interactions with its environment, such as a solvent or a biological membrane. For a molecule like 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, MD simulations could elucidate its conformational preferences and the stability of its interactions with a target protein.

A hypothetical data table for predicted ADME properties, based on general expectations for this class of compounds, is presented below. It is important to note that this is illustrative and not based on actual published data for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one.

| Property | Predicted Value | Significance |

| Molecular Weight | 205.22 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | ~2.5 | Indicates good lipophilicity for membrane permeability |

| H-bond Donors | 0 | Influences solubility and binding |

| H-bond Acceptors | 4 | Influences solubility and binding |

| Human Intestinal Absorption | High | Prediction of good oral bioavailability |

Validation and Correlation of Experimental Data with Computational Models

The synergy between experimental spectroscopic data and computational models is a powerful tool in chemical research for the unambiguous structural elucidation and understanding of molecular properties. The process involves comparing experimentally obtained spectroscopic data with data predicted from computational models.

NMR Spectroscopy: For a given compound, computational methods can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are then correlated with the experimentally recorded spectra. A strong correlation between the predicted and experimental data provides high confidence in the assigned structure. For benzoxazinone derivatives, this has been used to confirm the correct regio- and stereochemistry of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These predicted frequencies can be compared to the peaks in experimental IR and Raman spectra. This comparison aids in the assignment of spectral bands to specific molecular vibrations, providing a detailed understanding of the molecule's vibrational modes.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. By correlating the calculated excitation energies and oscillator strengths with the experimental spectrum, researchers can understand the nature of the electronic transitions within the molecule.

The validation process often involves statistical analysis, such as calculating the correlation coefficient (R²) between the experimental and computed data sets. A high R² value indicates a good agreement between the theoretical model and experimental reality, thereby validating the computational approach used.

A hypothetical correlation data table is shown below to illustrate this concept for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. This data is purely illustrative due to the absence of specific research on this compound.

| Spectroscopic Data | Computational Method | Correlation (R²) |

| ¹³C NMR Chemical Shifts | GIAO-DFT (B3LYP/6-311G(d,p)) | > 0.99 |

| ¹H NMR Chemical Shifts | GIAO-DFT (B3LYP/6-311G(d,p)) | > 0.98 |

| IR Vibrational Frequencies | DFT (B3LYP/6-311G(d,p)) | > 0.99 (with scaling factor) |

Structure Reactivity Relationships and Rational Chemical Design of 2 Ethoxy 5 Methyl 3,1 Benzoxazin 4 One Derivatives

Influence of Substituent Effects on Reaction Pathways and Selectivity

The introduction of various functional groups onto the 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one core can profoundly influence the course and outcome of chemical reactions. These effects can be broadly categorized as electronic and steric in nature.

The electronic nature of substituents on the aromatic ring of the benzoxazinone (B8607429) nucleus significantly impacts the reactivity of the entire molecule. uomosul.edu.iq Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution, affecting reaction rates and potentially favoring one reaction pathway over another.

In the synthesis of benzoxazin-4-one derivatives from substituted anthranilic acids, the electronic properties of the substituents determine the final product. mdpi.com For instance, the presence of electron-donating groups on the aromatic ring tends to favor the formation of the desired 4H-benzo[d] nih.govresearchgate.netoxazin-4-ones. Conversely, electron-withdrawing groups often lead to the isolation of the (±)-2-alkoxy-1,2-dihydro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one intermediate, as they decrease the availability of lone pair electrons on the nitrogen atom, which are crucial for the final elimination step. mdpi.comnih.gov In some cases, strongly electron-withdrawing substituents can lead to lower reaction yields or even suppress the reaction entirely. nih.govchemistryviews.org

The influence of these groups extends to the reactivity of the benzoxazinone ring itself. Electron-withdrawing groups can weaken the C-O bond within the oxazine (B8389632) ring, lowering the energy barrier for ring-opening reactions and thus facilitating polymerization or other transformations. researchgate.net

Table 1: Predicted Influence of Substituents on the Reactivity of the 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one Scaffold

| Substituent Position | Substituent Type | Predicted Effect on Reaction Rate (e.g., Cyclization) | Predicted Outcome |

| C6, C7, C8 | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Favors formation of the final benzoxazinone product. |

| C6, C7, C8 | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease | May favor the formation of dihydro intermediates; can lower overall yield. mdpi.comnih.gov |

| C2 | Bulky Alkoxy Groups | Increase (in specific reactions) | Can significantly increase acylation rates in enzymatic reactions. researchgate.net |

This table is generated based on established principles of benzoxazinone chemistry and predicts the effects on the specified compound.

Beyond electronic effects, the three-dimensional arrangement of atoms (stereochemistry) and the physical bulk of substituents (steric effects) are crucial in the synthesis of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one derivatives. uomosul.edu.iq

The existing ethoxy group at the C2 position and the methyl group at the C5 position on the parent scaffold already create a specific steric environment that can influence the approach of reagents. When synthesizing new derivatives, particularly through reactions involving the C2 position, the size of the incoming nucleophile or electrophile can be a determining factor in the reaction's success and selectivity.

For example, studies on related benzoxazinones have shown that bulky alkoxy groups at the C2 position can dramatically increase the rate of acylation of certain enzymes, demonstrating a clear steric influence on reactivity. researchgate.net The introduction of a substituent at the C2 position creates a chiral center, leading to the formation of enantiomers or diastereomers. The synthesis of stereoisomeric benzoxazines often requires specific strategies to control the stereochemical outcome. researchgate.net Therefore, designing a synthesis for a specific stereoisomer of a 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one derivative necessitates careful consideration of the reaction mechanism and the potential for stereocontrol.

Strategies for Regioselective Functionalization of the Benzoxazinone Scaffold

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is a key challenge and goal in the synthesis of complex derivatives. For the 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one scaffold, several strategies can be employed to direct chemical modifications to a desired location on the benzene (B151609) ring.

One of the most powerful modern techniques is transition-metal-catalyzed C-H activation. nih.gov In this approach, the benzoxazinone core itself can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position (the position adjacent to the group attached to the ring). nih.govacs.org For the 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one scaffold, the nitrogen atom of the oxazine ring can direct functionalization to the C8 position. This allows for the introduction of a wide range of functional groups with high precision, a task that is often difficult to achieve through traditional electrophilic aromatic substitution methods.

Principles of Molecular Design for Targeted Chemical Transformations

The rational design of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one derivatives for specific chemical transformations relies on a holistic understanding of the principles discussed above. The goal is to create a molecule where the electronic and steric properties are precisely calibrated to achieve a desired reactivity and selectivity.

For instance, if the objective is to design a derivative that readily undergoes ring-opening, one might introduce a strong electron-withdrawing group onto the benzene ring to weaken the C-O bond. researchgate.net Conversely, to enhance the stability of the ring, electron-donating groups would be more appropriate.

Perspectives and Future Directions in 2 Ethoxy 5 Methyl 3,1 Benzoxazin 4 One Chemical Research

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one will increasingly prioritize environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reagents and organic solvents. rsc.org Modern approaches, aligned with the principles of green chemistry, aim to mitigate these drawbacks.

Key areas of innovation include:

Catalyst-Free and Solvent-Free Conditions: Methodologies such as solvent-assisted grinding offer a mild and convenient pathway to 2-substituted 4H-3,1-benzoxazin-4-ones. organic-chemistry.org This technique reduces solvent waste and often simplifies product purification.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the formation of the benzoxazinone (B8607429) ring. nih.gov

Biocatalysis: The application of enzymes, such as lipases, can facilitate key synthetic steps like decarboxylative additions under mild, environmentally friendly conditions. nih.govresearchgate.net

Novel Media: Deep eutectic solvents (DESs) are emerging as green and effective media for synthesizing benzoxazinone intermediates and their subsequent conversion to other heterocycles. researchgate.netresearchgate.net These solvents can act as both the reaction medium and a catalyst, enhancing reaction efficiency. researchgate.net

Future efforts will likely focus on adapting these sustainable methods for the specific synthesis of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, likely starting from 2-amino-5-methylbenzoic acid, to create more atom-economical and eco-friendly production processes.

Table 1: Comparison of Synthetic Methodologies for Benzoxazinone Scaffolds

| Methodology | Key Features | Advantages | Potential for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one |

|---|---|---|---|

| Conventional Synthesis | Use of acyl chlorides, dehydrating agents (e.g., acetic anhydride (B1165640), DCC). rsc.orgresearchgate.net | Well-established, versatile. | Baseline method, but with environmental drawbacks. |

| Solvent-Assisted Grinding | Mechanochemical synthesis, minimal or no solvent. organic-chemistry.org | Reduced waste, mild conditions, high efficiency. | High potential for a green, scalable synthesis. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. nih.gov | Rapid synthesis, improved yields, high purity. | Promising for optimizing reaction times and efficiency. |

| Biocatalysis | Employs enzymes (e.g., lipases) as catalysts. nih.gov | High selectivity, mild conditions, renewable catalysts. | Innovative approach for specific bond formations. |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvent mixtures. researchgate.net | Green solvent, can act as a catalyst, reusable. | Excellent potential for a fully sustainable synthetic process. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The 3,1-benzoxazin-4-one core is characterized by two reactive electrophilic sites (C2 and C4), making it a versatile building block for a wide range of heterocyclic compounds. nih.gov While its reactions with common nucleophiles to form quinazolinones are well-documented, future research will delve into discovering new reactivity patterns and unconventional transformations for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. tandfonline.comuomosul.edu.iq

Expected avenues of exploration include:

Asymmetric Catalysis: The use of chiral catalysts in reactions involving the benzoxazinone ring could lead to the enantioselective synthesis of complex molecules.

Dipolar Cycloaddition Reactions: Vinyl- and alkynyl-substituted benzoxazinone derivatives can generate zwitterionic species, which are valuable in catalytic [4+1], [4+2], and [4+3] dipolar cycloaddition reactions for creating novel aza-heterocycles. nih.gov

Transition-Metal-Catalyzed Annulations: Palladium- or copper-catalyzed reactions can facilitate intramolecular cyclizations and decarboxylative annulations, transforming the benzoxazinone scaffold into more complex, polycyclic systems. researchgate.net

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock unprecedented transformations by generating highly reactive intermediates from the benzoxazinone core under mild conditions.

The presence of the 5-methyl group in 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one may exert electronic or steric influences on these reactions, potentially leading to unique regioselectivity and reactivity that differs from its unsubstituted counterparts.

Table 2: Reactivity Summary of the 3,1-Benzoxazin-4-one Core

| Reagent Class | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| Nitrogen Nucleophiles (e.g., amines, hydrazines) | Ring opening & Recyclization | Quinazolinones, Triazoloquinazolines | tandfonline.com |

| Carbon Nucleophiles (e.g., active methylene (B1212753) compounds) | C-acylation & Cyclization | 4-Hydroxyquinolin-2-ones | uomosul.edu.iq |

| Alkynes | Annulation Reactions | Fused Heterocyclic Systems | nih.gov |

| Isocyanides | Oxidative Coupling/Insertion | 2-Aminobenzoxazin-4-ones | nih.gov |

| Non-nucleophilic Bases (e.g., DBU) | Ring Opening | Functionalized Amides | nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Synthesis

Computational chemistry is becoming an indispensable tool for modern chemical research. For 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one, advanced computational modeling will be pivotal in elucidating complex reaction mechanisms and predicting novel reactivity.

Future computational studies will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to map potential energy surfaces for reactions, identify transition states, and calculate activation energies. This provides a deep understanding of reaction mechanisms, such as the nucleophilic attack on the C2 or C4 positions, and can explain the regioselectivity observed in experiments. nih.govresearchgate.netnih.gov